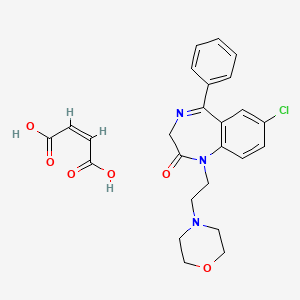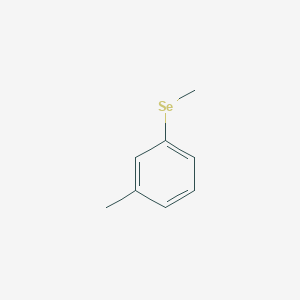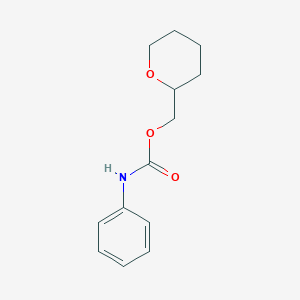
2,2'-Methylenebis(3,4,5-trichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(3,4,5-trichlorophenol) is an organochlorine compound known for its antiseptic properties. It is commonly used in various applications, including soaps, creams, and other personal care products. The compound is effective against Gram-positive organisms and has been utilized in the treatment of skin disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol) typically involves the reaction of 2,4,5-trichlorophenol with formaldehyde. One method involves preparing 2,4,5-trichlorophenylsulfate in situ by reacting 2,4,5-trichlorophenol with sulfur trioxide. This intermediate is then reacted with another mole of 2,4,5-trichlorophenol and formaldehyde in a solvent solution .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3,4,5-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of solvents such as methylene chloride, ethylene chloride, chloroform, and others. The product is recovered by adding activated charcoal, filtering, and evaporating the solvent to dryness .
化学反应分析
Types of Reactions
2,2’-Methylenebis(3,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the chlorinated phenol groups.
Substitution: Halogen substitution reactions are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for the preparation of intermediates, formaldehyde for condensation reactions, and various solvents like methylene chloride and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
科学研究应用
2,2’-Methylenebis(3,4,5-trichlorophenol) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Studied for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Utilized in antiseptic formulations for treating skin disorders.
Industry: Employed in the production of personal care products, agricultural chemicals, and more
作用机制
The primary mechanism of action of 2,2’-Methylenebis(3,4,5-trichlorophenol) involves inhibiting the membrane-bound part of the electron transport chain, specifically respiratory D-lactate dehydrogenase. This inhibition leads to leakage, protoplast lysis, and inhibition of respiration in bacteria .
相似化合物的比较
2,2’-Methylenebis(3,4,5-trichlorophenol) is often compared with other similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol):
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol), it is also used in various industrial applications.
The uniqueness of 2,2’-Methylenebis(3,4,5-trichlorophenol) lies in its specific chemical structure, which imparts distinct antiseptic properties and makes it suitable for various applications .
属性
CAS 编号 |
584-33-8 |
|---|---|
分子式 |
C13H6Cl6O2 |
分子量 |
406.9 g/mol |
IUPAC 名称 |
3,4,5-trichloro-2-[(2,3,4-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-8(20)4(10(16)12(6)18)1-5-9(21)3-7(15)13(19)11(5)17/h2-3,20-21H,1H2 |
InChI 键 |
UCBOFBICDFOMBG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)CC2=C(C(=C(C=C2O)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


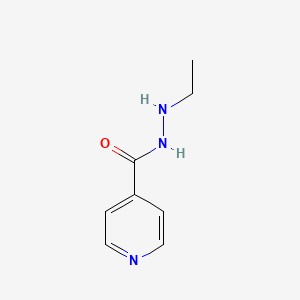
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

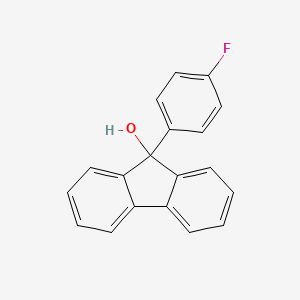
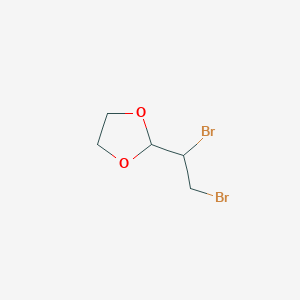
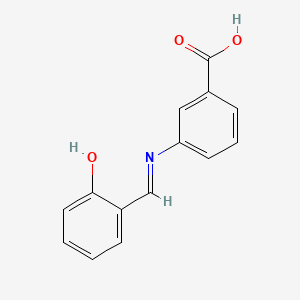
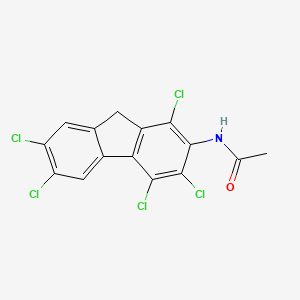
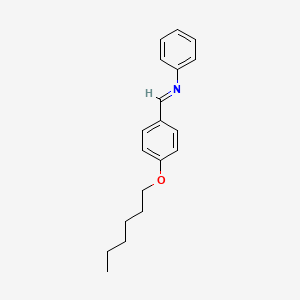
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
